![molecular formula C24H22N4O5 B606084 4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid CAS No. 1222173-37-6](/img/structure/B606084.png)
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid
Overview
Description
This compound is a potent, selective inhibitor of matrix metalloproteinase-13 (MMP-13), which plays an important role in cartilage homeostasis under both normal and inflamed disease states . It was developed using fragment-based structure-guided lead identification and optimization techniques . The compound was found to bind into the S1’ pocket of the protein, exhibiting a novel interaction pattern not previously observed in MMP-13 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound was determined using X-ray diffraction . The resolution of the structure was 1.79 Å .Scientific Research Applications
1. Applications in Heterocyclic Chemistry
- The compound is involved in the synthesis of heterocyclic structures, such as quinazoline, benzoxazepines, and triazoles, which have applications in pharmaceutical and material sciences. For example, its derivatives have been used in the synthesis of 3-(5-tetrazolyl)quinazoline-2,4(1H,3H)-dione and similar compounds (Peet, 1987).
2. Role in Antimicrobial Activity
- Derivatives of the compound show antimicrobial activities. For instance, triazolylindole derivatives synthesized using similar compounds have been evaluated for antifungal activity, indicating their potential in developing new antimicrobial agents (Singh & Vedi, 2014).
3. Chemical Transformations and Reactions
- The compound plays a crucial role in various chemical reactions, including alkylation, cyclization, and rearrangement, leading to the formation of novel compounds. These reactions are fundamental in the creation of new materials and drugs (Kurasawa et al., 1988).
4. Synthesis of Novel Organic Compounds
- It is involved in the synthesis of diverse organic compounds like benzoxazoles and thiadiazoles, which have various applications, including as intermediates in drug synthesis (Albert, 1973).
5. Potential in Drug Development
- The compound and its derivatives are being studied for their potential in drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial properties (Bektaş et al., 2007).
6. Investigation of Chemical Selectivity
- Research has been conducted to understand the chemical selectivity and behavior of the compound in various reactions, which is crucial for targeted synthesis in medicinal chemistry (Elnagdi et al., 1979).
Mechanism of Action
properties
IUPAC Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(32)20-11-17-10-16(8-9-18(17)26-20)21-12-19(27-28(21)2)22(29)25-13-14-4-6-15(7-5-14)23(30)31/h4-12,26H,3,13H2,1-2H3,(H,25,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPVSDTLGFIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=NN3C)C(=O)NCC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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